molecular formula C11H25NO2Si B14283711 1-[tert-Butyl(dimethoxy)silyl]piperidine CAS No. 134476-34-9

1-[tert-Butyl(dimethoxy)silyl]piperidine

Cat. No.: B14283711
CAS No.: 134476-34-9
M. Wt: 231.41 g/mol
InChI Key: ZRKVEERCKVUJSD-UHFFFAOYSA-N
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Description

1-[tert-Butyl(dimethoxy)silyl]piperidine is a compound that belongs to the class of silyl-protected amines. Silyl groups are often used in organic synthesis to protect functional groups from unwanted reactions. This compound is particularly interesting due to its unique structure, which includes a piperidine ring and a tert-butyl(dimethoxy)silyl group. The presence of the silyl group makes it a valuable intermediate in various chemical reactions, especially in the field of organic synthesis.

Preparation Methods

The synthesis of 1-[tert-Butyl(dimethoxy)silyl]piperidine typically involves the reaction of piperidine with tert-butyl(dimethoxy)silyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The reaction conditions often include the use of anhydrous solvents like dimethylformamide (DMF) or acetonitrile to ensure the exclusion of moisture, which can interfere with the reaction .

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

1-[tert-Butyl(dimethoxy)silyl]piperidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include tetra-n-butylammonium fluoride (TBAF) for deprotection and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[tert-Butyl(dimethoxy)silyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[tert-Butyl(dimethoxy)silyl]piperidine exerts its effects is primarily through the protection of amine groups. The silyl group forms a stable bond with the nitrogen atom of the piperidine ring, preventing it from participating in unwanted side reactions. This protection is particularly useful in multi-step synthesis processes, where selective deprotection can be achieved using specific reagents like fluoride ions .

Comparison with Similar Compounds

1-[tert-Butyl(dimethoxy)silyl]piperidine can be compared with other silyl-protected amines, such as:

The uniqueness of this compound lies in its balance of steric protection and reactivity, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

134476-34-9

Molecular Formula

C11H25NO2Si

Molecular Weight

231.41 g/mol

IUPAC Name

tert-butyl-dimethoxy-piperidin-1-ylsilane

InChI

InChI=1S/C11H25NO2Si/c1-11(2,3)15(13-4,14-5)12-9-7-6-8-10-12/h6-10H2,1-5H3

InChI Key

ZRKVEERCKVUJSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](N1CCCCC1)(OC)OC

Origin of Product

United States

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